7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-
Overview
Description
7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo- is a complex heterocyclic compound known for its diverse applications in medicinal chemistry. This compound is part of the larger family of benzothiazines, which are known for their biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo- typically involves multi-step organic reactions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate, followed by cyclization and further functionalization steps . The reaction conditions often require refluxing in solvents like methylisobutylketone (MIBK) to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to achieve high selectivity and yield. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: A fluoroquinolone antibiotic with a similar core structure but different functional groups.
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: A stereoisomer of ofloxacin with enhanced potency.
Uniqueness
What sets 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo- apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
138372-62-0 |
---|---|
Molecular Formula |
C18H19F2N3O3S |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
7-fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C18H19F2N3O3S/c1-21-2-4-22(5-3-21)15-13(20)6-11-14-17(15)27-9-10(7-19)23(14)8-12(16(11)24)18(25)26/h6,8,10H,2-5,7,9H2,1H3,(H,25,26) |
InChI Key |
YHMYZZSLDKKBQL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCC(N4C=C(C3=O)C(=O)O)CF)F |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCC(N4C=C(C3=O)C(=O)O)CF)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-fluoro-3-fluoromethyl-10(N-(4'-methyl)piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido(1,2,3de)(1,4)benzothiazine-6-carboxylic acid MF 961 MF-961 MF961 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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